Manidipine, (S)-

Description

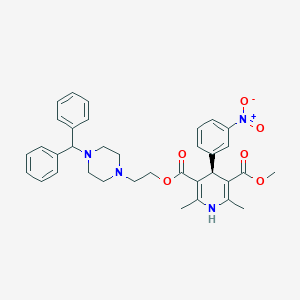

Structure

3D Structure

Properties

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBWFXPVPTEET-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545485 | |

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126451-47-6 | |

| Record name | Manidipine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126451476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANIDIPINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M40WCZ5X76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Manidipine's Mechanism of Action on L-Type Calcium Channels: A Technical Guide

Abstract

Manidipine, a third-generation dihydropyridine (DHP), is a potent antihypertensive agent distinguished by its dual blockade of both L-type and T-type voltage-gated calcium channels.[1] This guide provides an in-depth technical exploration of the stereoselective interaction between the more active (S)-enantiomer of manidipine and its primary target, the L-type calcium channel (LTCC). We will dissect the molecular basis of its binding, the critical role of voltage-dependency in its mechanism, and its effects on channel gating kinetics. This document is intended for researchers, pharmacologists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate advanced studies in cardiovascular pharmacology.

Introduction: The L-Type Calcium Channel as a Therapeutic Target

Voltage-gated calcium channels are fundamental to cellular signaling in excitable cells, including cardiac myocytes, vascular smooth muscle cells, and neurons.[2] Among these, the L-type calcium channel (LTCC), particularly the CaV1.2 isoform, is a cornerstone of cardiovascular physiology.[3] LTCCs are multi-subunit protein complexes that mediate the influx of Ca²⁺ in response to membrane depolarization.[2] This influx is the critical trigger for excitation-contraction coupling in cardiac and smooth muscle.[3][4] In vascular smooth muscle, Ca²⁺ influx through LTCCs initiates a cascade leading to vasoconstriction and an increase in peripheral vascular resistance.[5] Consequently, the LTCC has become a major therapeutic target for managing hypertension and cardiac ischemia.[6][7]

Manidipine belongs to the dihydropyridine (DHP) class of calcium channel blockers (CCBs).[8] Unlike first-generation DHPs, manidipine exhibits high vascular selectivity and a favorable safety profile, partly due to its additional action on T-type channels, which contributes to its renal-protective effects.[9][10] The pharmacological activity of manidipine resides primarily in its (S)-enantiomer, which is significantly more potent in blocking LTCCs than the (R)-enantiomer.[11] This guide will focus exclusively on the mechanism of (S)-Manidipine at the L-type channel.

Core Mechanism of (S)-Manidipine Action

The therapeutic efficacy of (S)-Manidipine is rooted in its high-affinity, state-dependent inhibition of the LTCC. This mechanism can be understood through three key pillars: its specific binding site, its voltage-dependent affinity, and its influence on channel gating.

Molecular Binding Site

(S)-Manidipine, like other DHPs, binds to a specific receptor site on the α1 subunit (the pore-forming subunit) of the LTCC.[7] Decades of research using site-directed mutagenesis and, more recently, cryo-electron microscopy have elucidated this binding pocket.

-

Location: The DHP binding site is located at the interface of different domains within the α1 subunit. Key transmembrane segments, specifically IIIS5, IIIS6, and IVS6, are consistently implicated as critical elements of the receptor site for DHPs.[7]

-

Key Residues: While the transmembrane domains of CaV1.2 and CaV1.3 (another LTCC isoform) that form the binding pocket are nearly identical, subtle differences in amino acid residues in the IIIS5 and IIIS6 segments contribute to variations in drug sensitivity.[12][13] These molecular determinants explain the slight differences in potency that various DHPs exhibit across different channel isoforms.[12]

-

Allosteric Modulation: The DHP binding site is allosterically linked to the binding sites of other classes of CCBs, such as phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem).[7] This means that the binding of one drug class can influence the binding affinity of another.

The interaction of (S)-Manidipine with this site physically obstructs the channel pore or stabilizes a non-conducting conformation of the channel, thereby preventing Ca²⁺ influx.

Caption: State-dependent binding of (S)-Manidipine.

Experimental Methodologies for Characterization

The claims made about (S)-Manidipine's mechanism of action are substantiated through rigorous experimental techniques. The two cornerstone methods are patch-clamp electrophysiology for direct channel analysis and calcium imaging for functional cellular assessment.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents flowing through LTCCs in a single cell, providing unparalleled detail on drug-channel interactions. [14][15] Objective: To determine the voltage-dependent IC₅₀ of (S)-Manidipine on L-type Ca²⁺ currents.

Causality: By controlling the cell's membrane potential ("voltage-clamp"), we can enrich the population of channels in either the resting or inactivated state. Applying (S)-Manidipine under these different voltage conditions reveals its state-dependent affinity. [16]A known challenge is the "rundown" of L-type calcium current over time in whole-cell recordings; therefore, experiments should be designed to acquire data efficiently and conditions can be modified to reduce this effect. [2][17] Step-by-Step Methodology:

-

Cell Preparation: Use a cell line stably expressing the human CaV1.2 channel (e.g., CHO or HEK293 cells) or freshly isolated primary cells like ventricular myocytes or vascular smooth muscle cells. [18]2. Pipette and Solutions:

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES. Cesium (Cs⁺) is used to block outward K⁺ currents, isolating the inward Ca²⁺ current. ATP is included to mitigate current rundown. [19] * External (Bath) Solution (in mM): 137 Choline Chloride, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Barium (Ba²⁺) is often substituted for Ca²⁺ as the charge carrier to record larger currents and eliminate Ca²⁺-dependent inactivation. [18]3. Recording Configuration:

-

Achieve a high-resistance (>1 GΩ) "gigaseal" between the glass micropipette and the cell membrane.

-

Rupture the cell membrane patch under the pipette to establish the "whole-cell" configuration, allowing electrical access to the cell interior. [14]4. Voltage Protocol:

-

To measure IC₅₀ from Resting State: Hold the membrane potential at -80 mV or -90 mV. Apply a depolarizing test pulse to 0 mV for 200 ms to elicit the L-type current.

-

To measure IC₅₀ from Inactivated State: Hold the membrane potential at a more depolarized level, such as -40 mV or -37 mV. Apply the same test pulse to 0 mV. [20]5. Drug Application:

-

Establish a stable baseline current for 2-3 minutes.

-

Perfuse the cell with increasing concentrations of (S)-Manidipine (e.g., 0.1 nM to 1 µM). Allow each concentration to equilibrate for 2-3 minutes before recording.

-

-

Data Analysis:

-

Measure the peak inward current at each concentration for both holding potentials.

-

Normalize the current to the pre-drug control.

-

Plot the normalized current against the log of the drug concentration and fit the data with a Hill equation to determine the IC₅₀ for each voltage condition.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 3. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 4. Pharmacogenomic Screening of Drug Candidates using Patient-Specific hiPSC-Derived Cardiomyocyte High-Throughput Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Manidipine Hydrochloride? [synapse.patsnap.com]

- 6. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. wjgnet.com [wjgnet.com]

- 10. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Voltage-dependent block of calcium channel current in the calf cardiac Purkinje fiber by dihydropyridine calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 18. Development of phenotypic assays for identifying novel blockers of L-type calcium channels in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Repriming of L-type calcium currents revealed during early whole-cell patch-clamp recordings in rat ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Voltage-dependent modulation of L-type Ca2+ current by manidipine in guinea-pig heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Synthesis of (S)-Manidipine

Abstract

Manidipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension.[1][2] Its therapeutic efficacy is predominantly attributed to the (S)-enantiomer, which exhibits significantly greater pharmacological potency than its (R)-counterpart.[1][3][4] This technical guide provides an in-depth exploration of the synthetic pathways to obtain enantiomerically pure (S)-Manidipine. We will dissect the foundational Hantzsch synthesis for the racemic compound and critically evaluate the two principal strategies for achieving enantiopurity: asymmetric synthesis and chiral resolution of the racemate. This guide explains the causality behind experimental choices, offers detailed protocols for key methodologies, and presents comparative data to inform strategic decisions in research and drug development.

Introduction: The Stereochemical Imperative of Manidipine

Manidipine functions by inhibiting the influx of calcium ions through L-type and T-type voltage-gated calcium channels in vascular smooth muscle cells.[5] This action leads to peripheral vasodilation and a subsequent reduction in blood pressure.[5][6] The molecule possesses a single stereocenter at the C4 position of the dihydropyridine ring. Research has unequivocally demonstrated that the calcium channel blocking activity resides almost exclusively in the (S)-enantiomer.[3][4][7] The (S)-isomer is reported to be 30 to 80 times more potent than the (R)-isomer in antihypertensive activity and radioligand binding assays, respectively.[3] Consequently, the development of synthetic routes that selectively yield (S)-Manidipine is not merely an academic exercise but a critical objective for enhancing therapeutic efficacy and minimizing potential off-target effects associated with the less active enantiomer.

Foundational Synthesis: The Racemic Pathway via Hantzsch Condensation

The industrial synthesis of racemic manidipine is predominantly achieved through the Hantzsch dihydropyridine synthesis, a robust and well-established multi-component reaction first reported in 1881.[8][9][10] This reaction involves the condensation of an aldehyde (m-nitrobenzaldehyde), a β-ketoester (2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate), and an amino crotonate (methyl 3-aminocrotonate).[8][11][12]

The synthesis of the key β-ketoester intermediate is itself a two-step process:

-

Alkylation: N-(2-hydroxyethyl)piperazine is alkylated with benzhydryl bromide to form 2-(4-benzhydrylpiperazin-1-yl)ethanol.[8]

-

Acylation: The resulting alcohol is then acylated using diketene to yield 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.[8][12]

The final Hantzsch condensation brings these components together, typically under reflux in a solvent like isopropanol, to form the racemic 1,4-dihydropyridine core of manidipine.[11][13]

Caption: General synthetic pathway for racemic manidipine.

Strategies for Enantiopure (S)-Manidipine

Achieving an enantiomerically pure form of manidipine requires a stereoselective approach. Two primary strategies are employed: direct asymmetric synthesis to build the chiral center correctly from the start, or chiral resolution to separate the desired enantiomer from the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the C4 stereocenter with a specific orientation. While elegant, developing a robust asymmetric Hantzsch reaction for complex molecules like manidipine can be challenging. One reported approach for related dihydropyridines involves using chiral auxiliaries or catalysts.[4][14] For instance, chiral BINOL-derived phosphoric acids have been used to catalyze the three-component Hantzsch reaction, yielding chiral 1,4-dihydropyridines with high enantioselectivity.[4] Another strategy involves the diastereoselective addition of an aryllithium reagent to a pyridine ring bearing a chiral oxazoline auxiliary.[14] However, these methods often require specialized, expensive reagents and significant optimization for each specific substrate, making them potentially less viable for large-scale industrial production compared to resolution methods.

Chiral Resolution of Racemic Manidipine

Chiral resolution remains the most prevalent and industrially scalable method for obtaining single-enantiomer drugs.[15] This approach starts with the efficiently produced racemic mixture and separates the two enantiomers. The primary techniques include classical resolution via diastereomeric salt formation and enzymatic resolution.

This classic technique involves reacting the racemic base or a carboxylic acid precursor with a chiral resolving agent to form a pair of diastereomeric salts.[15] These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[15][16]

For manidipine, a common strategy involves the resolution of a racemic monocarboxylic acid precursor.[3] The synthesis of enantiomeric (+)- and (-)-manidipine has been achieved by esterifying the optically active monocarboxylic acids, which were themselves obtained through resolution.[3] Chiral resolving agents like (+)-Di-p-toluoyl-D-tartaric acid and (-)-Di-p-toluoyl-L-tartaric acid are effective for this purpose.[16] The choice of solvent is critical for achieving efficient separation, as it directly influences the solubility difference between the diastereomeric salts.[4][16]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Role of manidipine in the management of patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Manidipine - Wikipedia [en.wikipedia.org]

- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN102875451A - Improved method for synthesis process of manidipine hydrochloride - Google Patents [patents.google.com]

- 13. CN104292150A - Synthetic process of manidipine hydrochloride - Google Patents [patents.google.com]

- 14. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]

- 15. Chiral resolution - Wikipedia [en.wikipedia.org]

- 16. Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides [journal11.magtechjournal.com]

A Comparative Pharmacological Profile of (S)-Manidipine versus (R)-Manidipine: A Technical Guide for Drug Development Professionals

Abstract

Manidipine, a third-generation dihydropyridine calcium channel blocker, is distinguished by its dual action on both L-type and T-type calcium channels, conferring a unique therapeutic profile, particularly in the management of hypertension with associated renal dysfunction.[1][2] As a chiral compound, manidipine exists as two enantiomers, (S)-Manidipine and (R)-Manidipine. This technical guide provides an in-depth comparative analysis of the pharmacological profiles of these enantiomers. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive examination of their stereoselective interactions with target receptors, and the resulting differences in their pharmacodynamic and pharmacokinetic properties. Our analysis underscores the critical role of stereochemistry in the efficacy and safety of manidipine, with the (S)-enantiomer being the primary contributor to its therapeutic effects.

Introduction: The Significance of Chirality in Manidipine's Pharmacology

Manidipine's therapeutic efficacy is intrinsically linked to its stereochemical configuration. The presence of a chiral center at the C4 position of the dihydropyridine ring results in two non-superimposable mirror-image isomers: (S)-Manidipine and (R)-Manidipine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit marked differences in their biological activities. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions. This guide will dissect the pharmacological nuances of each enantiomer, providing a robust framework for understanding the structure-activity relationship of manidipine.

Stereoselective Interactions with Voltage-Gated Calcium Channels

The primary mechanism of action for manidipine involves the blockade of voltage-gated calcium channels.[1] The differential effects of its enantiomers on L-type and T-type calcium channels are central to their distinct pharmacological profiles.

L-type Calcium Channels: The Basis of Potent Vasodilation

L-type calcium channels are the principal targets for dihydropyridine calcium channel blockers, mediating calcium influx into vascular smooth muscle cells and cardiac myocytes. The interaction of manidipine's enantiomers with these channels is highly stereoselective.

Table 1: Comparative Potency of Manidipine Enantiomers at L-type Calcium Channels (Inferred)

| Enantiomer | Relative Potency (Calcium Channel Blockade) | Antihypertensive Effect |

| (S)-Manidipine | High | Primary contributor |

| (R)-Manidipine | Significantly Lower | Minimal to negligible |

T-type Calcium Channels: A Key to Renal Protection and Unique Hemodynamic Effects

A distinguishing feature of manidipine is its ability to block T-type calcium channels, which are implicated in the regulation of renal microcirculation.[1][5] Racemic manidipine has been shown to block all three T-type calcium channel subtypes (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3).[6] The stereoselectivity of this interaction appears to be less pronounced than that observed with L-type channels. For instance, studies on the dihydropyridine efonidipine revealed that its enantiomers possess similar potency in blocking T-type channels.[7] Conversely, research on niguldipine indicated a 3.8-fold difference in potency between its enantiomers at T-type channels.[7] This suggests that while some degree of stereoselectivity may exist for manidipine at T-type channels, it is likely not as dramatic as the differences seen at L-type channels.

The blockade of T-type channels in both the afferent and efferent arterioles of the glomerulus contributes to a reduction in intraglomerular pressure, a key mechanism behind manidipine's renoprotective effects.[1][2]

Pharmacodynamic Profile: From Vasodilation to Inotropy

The stereoselective interaction of manidipine's enantiomers with calcium channels translates directly into their pharmacodynamic effects.

Vasodilatory Effects

Cardiac Effects: Negative Inotropy

Calcium channel blockers can exert a negative inotropic (force-reducing) effect on the heart by inhibiting calcium influx into cardiac myocytes. The potential for cardiodepressant effects is an important consideration in the safety profile of these drugs. Given the significantly lower potency of (R)-Manidipine at L-type calcium channels, it is expected to have a much weaker negative inotropic effect compared to (S)-Manidipine. This suggests that the use of the pure (S)-enantiomer could potentially offer a more favorable therapeutic window, balancing potent vasodilation with minimal cardiac depression. However, direct comparative studies on the negative inotropic effects of the individual manidipine enantiomers are needed to confirm this hypothesis.

Pharmacokinetic Profile: A Stereoselective Journey in the Body

The absorption, distribution, metabolism, and excretion (ADME) of chiral drugs can also be stereoselective, leading to different plasma concentrations and durations of action for each enantiomer.

Enantioselective Analysis and Human Pharmacokinetics

Sensitive and stereoselective analytical methods, such as chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the determination of manidipine enantiomers in human plasma.[8] These methods are essential for characterizing the pharmacokinetic profile of each isomer.

Following oral administration of racemic manidipine to healthy volunteers, pharmacokinetic studies have been conducted.[9][10] However, detailed comparative data for Cₘₐₓ, Tₘₐₓ, AUC, and half-life of (S)-Manidipine and (R)-Manidipine from these studies are not widely published. It is plausible that stereoselective metabolism by cytochrome P450 enzymes could lead to differences in the clearance and exposure of the two enantiomers.

Table 2: Anticipated Stereoselective Pharmacokinetic Parameters

| Parameter | (S)-Manidipine | (R)-Manidipine | Rationale for Potential Differences |

| Cₘₐₓ | Potentially different | Potentially different | Stereoselective first-pass metabolism |

| Tₘₐₓ | Likely similar | Likely similar | Absorption is a physical process, less likely to be stereoselective |

| AUC | Potentially different | Potentially different | Differences in clearance due to stereoselective metabolism |

| Half-life (t½) | Potentially different | Potentially different | Differences in metabolic pathways and clearance rates |

Experimental Protocols for Stereoselective Characterization

To further elucidate the distinct pharmacological profiles of (S)- and (R)-Manidipine, the following experimental workflows are recommended.

Radioligand Binding Assay for L-type Calcium Channels

This assay quantifies the binding affinity of each enantiomer to the L-type calcium channel.

Protocol:

-

Membrane Preparation: Isolate cell membranes from a tissue source rich in L-type calcium channels (e.g., rat cerebral cortex or cardiac tissue).

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled dihydropyridine ligand (e.g., [³H]nitrendipine) and varying concentrations of unlabeled (S)-Manidipine or (R)-Manidipine.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ values for each enantiomer and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The pharmacological profile of manidipine is predominantly defined by the activity of its (S)-enantiomer. (S)-Manidipine is a potent blocker of L-type calcium channels, which underlies its vasodilatory and antihypertensive effects. The (R)-enantiomer, in contrast, is significantly less active at these channels. While both enantiomers may contribute to the blockade of T-type calcium channels, the stereoselectivity at these targets appears to be less pronounced.

For drug development professionals, this stereoselective profile has significant implications. The development of an enantiopure (S)-Manidipine formulation could offer a more refined therapeutic agent with a potentially improved safety and efficacy profile. Further research is warranted to fully quantify the pharmacokinetic and pharmacodynamic differences between the enantiomers, particularly with respect to their effects on T-type calcium channels and their negative inotropic potential. Such studies will provide a more complete understanding of manidipine's pharmacology and pave the way for the development of next-generation calcium channel blockers with enhanced therapeutic properties.

References

-

Cataldi M, Taglialatela M, Palagiano F, et al. Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells. Eur J Pharmacol. 1999;376(1-2):169-178. [Link]

-

Kass RS, Arena JP, Krafte DS. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs. Mol Pharmacol. 2005;68(3):768-777. [Link]

-

Jindal, V., & Singh, B. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography, 31(12), e4027. [Link]

-

Jing J, Ren W, Chen X, et al. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomed Chromatogr. 2007;21(8):836-840. [Link]

-

Godfraind T, Salomone S. Inhibition of L-type Ca2+ channels in portal vein myocytes by the enantiomers of oxodipine. Eur J Pharmacol. 1994;269(1):105-113. [Link]

-

Mahran, M. A., El-Koussi, W. M., & El-Enany, N. (1987). Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium. Journal of Pharmacology and Experimental Therapeutics, 243(1), 118–125. [Link]

-

Deroubaix X, Lins RL, Lens S, et al. Single dose pharmacokinetics of manidipine in hepatic impaired patients and healthy controls. Int J Clin Pharmacol Ther. 1998;36(7):386-391. [Link]

-

Hirano T, Mori T, Kido M, et al. Differential properties of the optical-isomers of pranidipine, a 1,4-dihydropyridine calcium channel modulator. Fundam Clin Pharmacol. 1999;13(6):650-655. [Link]

-

Furukawa T, Nukada T, Namiki Y, Miyashita Y, Hatsuno K, Ueno Y, Yamakawa T, Isshiki T. Block of T-type calcium channel by dihydropyridine calcium antagonists. J Pharmacol Sci. 2004;94(Supplement 1):103P. [Link]

-

Rizos CV, Elisaf MS. Manidipine: A different dihydropyridine. World J Hypertens. 2011;1(1):3-6. [Link]

-

Martínez-Martín FJ. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes. Drugs in Context. 2018;7:212511. [Link]

-

Cerbai E, Mugelli A. Lercanidipine and T-type calcium current. Eur Rev Med Pharmacol Sci. 2006;10(6 Suppl):25-31. [Link]

-

Furukawa T, Nukada T, Namiki Y, et al. Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes. Eur J Pharmacol. 2009;613(1-3):100-107. [Link]

-

Karasawa A, Ikeda J, Yamada K, Kubo K. Stereo-selective calcium antagonistic and binding properties of the enantiomers of lemildipine in vascular tissue of pigs and dogs. Arzneimittelforschung. 1993;43(11):1166-1171. [Link]

-

van der Lee R, van der Weide J, Dees A, et al. The differential time courses of the vasodilator effects of various 1,4-dihydropyridines in isolated human small arteries are correlated to their lipophilicity. J Hypertens. 2002;20(11):2293-2300. [Link]

-

Handrock R, Herzig S. Dihydropyridine enantiomers block recombinant L-type Ca2+ channels by two different mechanisms. J Physiol. 1999;516(Pt 2):393-404. [Link]

-

Iftinca M, Altier C. T-type Calcium Channel Blockers as Neuroprotective Agents. Curr Med Chem. 2010;17(12):1159-1169. [Link]

-

Malo PE, Xia Y, Wrzos M, et al. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists. J Pharmacol Exp Ther. 2006;316(2):748-755. [Link]

-

Striessnig J, Meusburger E, Grabner M, Knaus HG, Glossmann H, Prinz H. Positive heterotropic allosteric regulators of dihydropyridine binding increase the Ca2+ affinity of the L-type Ca2+ channel. Stereoselective reversal by the novel Ca2+ antagonist BM 20.1140. J Biol Chem. 1991;266(17):10787-10795. [Link]

-

Manidipine dihydrochloride [product information]. [Link]

-

Wang, Y., Zhang, Y., & Li, H. (2012). Pharmacokinetics of Manidipine in health volunteers. Chinese Journal of New Drugs, 21(1), 89-91. [Link]

-

Casiglia E, Tikhonoff V, Caffi S, et al. Therapeutic profile of manidipine and lercanidipine in hypertensive patients. Blood Press. 2004;13(5):307-314. [Link]

-

Hughes, A. D. (2008). Efficacy of Manidipine in Hypertension and Beyond. Cardiovascular Risk Management, 1(1), 25-31. [Link]

-

Soler, M. J., & Lloveras, J. (2011). Vascular and metabolic properties of manidipine. Nefrología (English Edition), 31(5), 516-523. [Link]

-

Porteri E, Rizzoni D, Piccoli A, et al. Effects of hypotensive and non-hypotensive doses of manidipine on structure, responses to endothelin-1 and ICAM-1 production in mesenteric small resistance arteries of spontaneously hypertensive rats. Blood Press. 1998;7(5-6):324-330. [Link]

-

Tikhonoff V, Casiglia E, Mazza A, et al. Therapeutic profile of manidipine and lercanidipine in hypertensive patients. J Cardiovasc Pharmacol. 2004;44(3):328-334. [Link]

-

Boer, R., Grassegger, A., & Glossmann, H. (1988). Species differences in the negative inotropic response of 1,4-dihydropyridine calcium channel blockers in myocardium. Journal of Cardiovascular Pharmacology, 12(6), 650–657. [Link]

Sources

- 1. wjgnet.com [wjgnet.com]

- 2. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential properties of the optical-isomers of pranidipine, a 1,4-dihydropyridine calcium channel modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vascular and metabolic properties of manidipine | Nefrología [revistanefrologia.com]

- 6. Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. | Semantic Scholar [semanticscholar.org]

- 10. Single dose pharmacokinetics of manidipine in hepatic impaired patients and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Developmental History of Manidipine Enantiomers

Abstract: The therapeutic landscape of cardiovascular medicine has been profoundly shaped by the advent of calcium channel blockers. Manidipine, a third-generation dihydropyridine, stands out for its potent antihypertensive effects and favorable renal profile. Initially developed and marketed as a racemic mixture, the journey of manidipine epitomizes the critical role of stereochemistry in modern drug development. This guide provides a comprehensive technical overview of the discovery, separation, and differential pharmacology of manidipine's enantiomers. We will explore the causality behind the scientific impetus to resolve the racemate, detail the asymmetric synthesis and analytical methodologies, and present a comparative analysis of the pharmacodynamic and pharmacokinetic profiles of the (S)- and (R)-enantiomers. The developmental trajectory culminating in the clinical adoption of the single, more active enantiomer, (S)-Manidipine, serves as a key focus, illustrating the translation of fundamental stereochemical principles into enhanced therapeutic agents.

Introduction: Manidipine and the Imperative of Chirality

Manidipine: A Third-Generation Dihydropyridine Calcium Channel Blocker

Manidipine is a potent antihypertensive agent belonging to the dihydropyridine (DHP) class of calcium channel blockers.[1][2] Patented in 1982 and approved for medical use in 1990, it distinguishes itself from earlier generations through a high degree of vascular selectivity, a gradual onset, and a long duration of action, which allows for once-daily dosing.[2][3] Its mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells, leading to peripheral vasodilation and a reduction in blood pressure.[1] Notably, manidipine also exhibits activity at T-type calcium channels, particularly in the renal vasculature, contributing to its beneficial effects on renal hemodynamics, such as increasing renal blood flow.[4][5]

The Concept of Drug Chirality and its Pharmacological Implications

The manidipine molecule possesses a single stereocenter at the C4 position of the dihydropyridine ring, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (S)-manidipine and (R)-manidipine.

Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug. This stereoselectivity can lead to significant differences in pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug). For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) now advocate for the development of single-enantiomer drugs to improve efficacy and safety.[6]

The Initial Development of Racemic Manidipine

Like many chiral drugs of its era, manidipine was first developed and commercialized as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. The synthesis was typically achieved via a Hantzsch-type reaction, which, while efficient, is not stereoselective and thus produces a racemic product.[7][8] The clinical success of racemic manidipine was well-established, but the growing understanding of stereopharmacology prompted researchers to investigate the individual contributions of each enantiomer.[3][9]

Uncovering Enantiomeric Distinction: The Rationale for Chiral Resolution

The primary motivation for separating the enantiomers of manidipine was the hypothesis, based on other chiral DHPs, that the pharmacological activity would reside predominantly in one of the isomers.[7][10] Early investigations confirmed that this stereoselectivity was indeed significant.

It was established that the (+)-S-manidipine enantiomer is the more potent calcium channel blocker.[7] Studies using spontaneously hypertensive rats (SHR) demonstrated that the antihypertensive effect of the S-enantiomer was equivalent to that of the racemic mixture, while the R-enantiomer exhibited no significant antihypertensive activity at comparable doses.[11] Further in vitro experiments on vascular smooth muscle and patch-clamp recordings of Ca2+ channel activity corroborated these findings, showing that the S-enantiomer had a faster onset and produced a greater blockade of L-type calcium channels than the R-enantiomer.[12] This clear distinction between the active eutomer ((S)-manidipine) and the inactive distomer ((R)-manidipine) provided a compelling scientific and clinical rationale for developing a single-enantiomer formulation.

Stereoselective Synthesis and Analysis

The transition from a racemic drug to a single enantiomer requires robust methodologies for both asymmetric synthesis (or chiral resolution) and analytical verification of enantiomeric purity.

Asymmetric Synthesis and Chiral Resolution Methodologies

Developing enantiopure 1,4-dihydropyridines presents considerable synthetic challenges.[10] Several strategies have been employed to produce enantiomerically pure manidipine.

-

Chiral Resolution of Racemates: This is a common and effective approach. It involves reacting the racemic manidipine with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. One documented method uses (+)-Di-p-toluoyl-D-tartaric acid and (-)-Di-p-toluoyl-L-tartaric acid as resolving agents to selectively crystallize the S- and R-enantiomers, respectively.[11]

-

Asymmetric Synthesis: This "chiral-by-design" approach aims to create only the desired enantiomer from the start. Organocatalysis has emerged as a promising strategy.[7][13] For instance, cinchona-alkaloid-based catalysts can be used to facilitate enantioselective Michael addition reactions, a key step in forming the chiral 1,4-dihydropyridine core with high enantiomeric excess.[8][13] Other approaches have utilized chiral auxiliaries to direct the stereochemical outcome of the reaction.[10]

Caption: Workflow for Chiral Resolution of Racemic Manidipine.

Analytical Techniques for Enantiomeric Purity Assessment

Ensuring the enantiomeric excess (ee) and purity of the final product is critical. High-performance liquid chromatography (HPLC) is the cornerstone of chiral analysis.

Experimental Protocol: Chiral HPLC for Manidipine Enantiomers

-

Column Selection: A chiral stationary phase (CSP) is required. Columns such as Chiralcel OJ or Chiralpack IC-3, which are based on cellulose or amylose derivatives coated on a silica support, have proven effective.[14][15]

-

Mobile Phase Preparation: An isocratic mobile phase is typically used. A common composition is a mixture of a non-polar solvent like n-hexane or an alcohol like acetonitrile and a polar modifier. For LC-MS/MS applications, a mobile phase of acetonitrile and an aqueous buffer like 2mM ammonium bicarbonate (e.g., 85:15, v/v) is suitable.[15]

-

Sample Preparation: The drug sample is dissolved in the mobile phase or a compatible solvent. For biological samples (e.g., plasma), a solid-phase extraction (SPE) or liquid-liquid extraction step is necessary to remove interfering substances.[15]

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Controlled, often at ambient or slightly elevated temperatures (e.g., 25-40°C).

-

Detection: UV detection at a wavelength where manidipine absorbs strongly (e.g., 230 nm). For higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is used, monitoring precursor-to-product ion transitions.[15]

-

-

Data Analysis: The retention times of the two enantiomers will differ. The enantiomeric excess is calculated from the peak areas of the (S)- and (R)-enantiomers.

Comparative Pharmacology of Manidipine Enantiomers

The decision to pursue (S)-manidipine as a standalone drug was driven by clear, significant differences in the pharmacological profiles of the two enantiomers.

Pharmacodynamics: Stereoselective Interaction with Calcium Channels

The primary therapeutic action of manidipine is the blockade of L-type calcium channels. This interaction is highly stereoselective.

-

Binding Affinity and Potency: Studies on various dihydropyridines consistently show that the S-enantiomer possesses a significantly higher affinity for the calcium channel binding site. For a similar DHP, pranidipine, the S-isomer was found to be 50 times more potent in its calcium channel blocking action than the R-isomer.[16] This differential potency is directly observed with manidipine, where the S-enantiomer is responsible for the vast majority of the channel blockade and subsequent vasodilation.[11][12]

-

Functional Activity: In functional assays measuring the relaxation of vascular smooth muscle, (S)-manidipine demonstrates markedly greater efficacy than (R)-manidipine.[11] The antihypertensive effect observed in animal models and humans is almost exclusively attributed to the S-enantiomer.[11]

Caption: Stereoselective action of Manidipine enantiomers.

Pharmacokinetics: ADME Profile

Manidipine undergoes extensive first-pass metabolism in the liver and is 99% bound to plasma proteins.[17] While comprehensive pharmacokinetic studies comparing the enantiomers are less common in the public domain than pharmacodynamic ones, stereoselectivity in absorption, distribution, metabolism, and excretion (ADME) is a well-known phenomenon for many chiral drugs. Sensitive chiral LC-MS/MS methods have been developed to quantify individual enantiomers in human plasma, enabling detailed pharmacokinetic studies.[14][15] These studies are crucial for determining if the distomer accumulates or has a different clearance rate, which could have safety implications.

Comparative Data Summary

| Parameter | (S)-Manidipine (Eutomer) | (R)-Manidipine (Distomer) | Reference(s) |

| Pharmacological Role | Eutomer (Active) | Distomer (Inactive) | [7][11] |

| Primary Target | L-type Calcium Channels | L-type Calcium Channels | [12] |

| Binding Affinity | High | Low | [16] |

| Potency | High | Very Low / Negligible | [12][16] |

| Antihypertensive Effect | Yes (Equivalent to Racemate) | No | [11] |

| Clinical Utility | Therapeutic benefit | Considered isomeric ballast | [11] |

Clinical Development and Significance of (S)-Manidipine

The culmination of this research was the development and clinical investigation of the single enantiomer, (S)-manidipine, also known as levomanidipine.

Rationale for Single-Enantiomer Development

The preclinical data provided a clear rationale for advancing (S)-manidipine:

-

Improved Therapeutic Index: By eliminating the inactive (R)-enantiomer, the drug load is halved for the same therapeutic effect. This reduces "isomeric ballast" and minimizes the potential for the distomer to cause unforeseen side effects or contribute to metabolic burden.

-

Predictable Dose-Response: A pure enantiomer provides a more precise and predictable relationship between dose, plasma concentration, and therapeutic effect.

-

Reduced Inter-individual Variability: Stereoselective metabolism can sometimes be a source of variability in patient response. Using a single enantiomer can potentially lead to more consistent pharmacokinetics across a patient population.

Clinical Efficacy and Safety

Clinical trials would be necessary to confirm the efficacy and safety of levomanidipine in hypertensive patients. While specific trial data for levomanidipine is proprietary, the established efficacy of racemic manidipine, combined with the knowledge that the S-enantiomer is the active moiety, provides a strong foundation for its clinical use.[18] The safety profile of racemic manidipine is generally favorable, with common side effects like headache, flushing, and edema being class effects of dihydropyridines.[17] A key clinical interest would be to determine if the incidence of such side effects, particularly ankle edema, is reduced with the single enantiomer compared to the racemate or other DHPs like amlodipine.[3]

Conclusion and Future Perspectives

The developmental history of manidipine enantiomers is a powerful illustration of the evolution of pharmaceutical science. It highlights a critical shift from developing racemic mixtures to pursuing rationally designed, single-enantiomer drugs. The discovery that the therapeutic antihypertensive activity resides almost entirely within the (S)-enantiomer validated the significant investment in asymmetric synthesis and chiral analytical methods. This "chiral switch" offers the potential for a more refined therapeutic agent with an optimized safety and efficacy profile. The journey of manidipine serves as an essential case study for researchers and drug development professionals, reinforcing the principle that understanding and applying the principles of stereochemistry is fundamental to creating superior medicines.

References

- Cheng, C., Lee, M., & Chen, J. (n.d.). An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. National Taiwan University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGohtadpbYGCyB76GYI8dtx3srU3HfQNla_nyKsp2ZC4Y8o1VWbozRd5bZu3rt4w73fSefHS0aK5b1CW43JUsmsihgOLEvwvx1VHtUcfWdZaCVluiBSNgzeWNQVK1pYGWkIhTX_9dySsNwH5QQjdlvJxVlrTcU=]

- Kavale, M., & Varghese, J. (2017). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 22(9), 1429. [URL: https://www.mdpi.com/1420-3049/22/9/1429]

- Zhang, L., et al. (2018). Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides. Chinese Journal of Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8k1NF-iO3hUxAaK8x1qAIypTd1O1gQV_jDwg0O09An0djkFtSlucEdFpYjdJrR0PUhnmz3nio9IUQ6rg5he3mHgGp9DI38_Z8hJuFhNsHljEwg7mUpuFHBmuDT6rIYfw9C2Kq8tUErP0mzcktDuwIlrixXYvQk6UVFcegOO2T_bK_OILt6g==]

- Conde, E., et al. (2017). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. The Journal of Organic Chemistry, 82(12), 6334-6342. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b00868]

- (2025). First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXgrSNpRpBARs1NNoPKhtB2-Fe35pTA7cOfQGn2rIfMP95JtkXhwnMqYWIaDdSBQ5u9VoRBNvoxvRxDZlG_7JGYwNdrJasEXLD5X6cYSaZtLErn6C4obgIHZX20lz2IbFknfRyk7YnE0asE__V0HIf7CaxsO53iAyQxj0YGo_nZgohMiXzZD1mAVm96TNQeQ6AG7dAk3Zu_pNish0t8Nz98fn5ESayKM4cp8Pq7mt4MUENNClQgtr-7TeXd9vYkWHxBLUQxlj5Rg6eg7KLhtGN]

- Carignani, C., et al. (1998). Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells. British Journal of Pharmacology, 124(5), 969-976. [URL: https://www.ncbi.nlm.nih.gov/pubmed/9690868]

- Conde, E., et al. (2017). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. The Journal of Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNUDAM2RU3gJcZiHi-sk8SCBDzeZIxPmTjSgjUgNftgAPVYYJEHs93raLppeDnqjfCP0yaUAEp6BiaK3ytspM88IW6LZy2JBr1HZYzUFojVYMg3PC6naZ1vZljiYc75rdWl7K6vIER6Ep4bA==]

- Nakajima, M., et al. (1992). Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 575(1), 123-129. [URL: https://www.ncbi.nlm.nih.gov/pubmed/1564032]

- Moran, J. F., & Triggle, D. J. (1998). Differential properties of the optical-isomers of pranidipine, a 1,4-dihydropyridine calcium channel modulator. Pharmacology, 56(3), 146-152. [URL: https://www.ncbi.nlm.nih.gov/pubmed/9566050]

- medtigo. (n.d.). manidipine | Dosing & Uses. medtigo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH99orkXBf8ligJZOrNkuhERW_JNuwhqERe8meY8weHSj8sHdcWGGE9PPlOvxo2BYI10LU340GiAT3zJJ__5fnIBA0kgKnWCvmIrjR4oH2oJZxr-1t0sNBjAmHPdoPaPA==]

- Wikipedia. (n.d.). Manidipine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Manidipine]

- e-lactancia. (n.d.). Manidipine dihydrochloride. e-lactancia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc_vq1rAdsylZ2roT3qbLWjgfQrmOgy8NO_SRNpnJtRRqr7nnWyvZfU7f6CmOuJKbhkdTG4KfH08MJJ9ttxyMjIbADLS9-njoqfzLKIhR1GZpHQxOjcPb_BNu8sbJlg71sY1ON7RHKYwR0MwRP1L_k-X_7buDIrwJ1LjValYU9CyQ9]

- Kakihata, K., et al. (1996). Pharmacologic characteristics of a new calcium antagonist, manidipine: beneficial effects on renal circulation and vascular changes. Journal of Cardiovascular Pharmacology, 28 Suppl 1, S1-8. [URL: https://www.ncbi.nlm.nih.gov/pubmed/8882103]

- Jing, J., et al. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography, 21(8), 836-840. [URL: https://www.ncbi.nlm.nih.gov/pubmed/17428020]

- Gruber, A., et al. (1992). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. International Journal of Cancer, 50(2), 292-297. [URL: https://www.ncbi.nlm.nih.gov/pubmed/1370609]

- McKeage, K., & Scott, L. J. (2004). Manidipine: a review of its use in the management of hypertension. Drugs, 64(17), 1923-1940. [URL: https://www.ncbi.nlm.nih.gov/pubmed/15323586]

- (n.d.). Chiral Drug Separation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs4WARQ5CTrQ3nFRbTjUhhoPQx-xlll_KdK5-JppiTUFBfXkCxUK2qVsCkY6Qf7NAPHuCPem-0eUsRtx9wSYB9FFbEtJOWSVPwxbYxpK3bfdPiU1rEmtofOojvdSf5lNO2NgI2NvFfTNpNodYbaoI-3JC-FcBP7vbw5Y1Q7A==]

- (2011). Polymorphic forms of manidipine. Google Patents. [URL: https://patents.google.

- (n.d.). Preparation method of manidipine hydrochloride. Eureka | Patsnap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl8kpf4wh7z0qWQss6cUV1264P2DpZEyanSzRNobCMnrCw7_MLMXmFLvgErdCW_5fclLy82SHzsjBQGhEGgOZ2L3qPaRwXjFoZRKUcP97w0U-FEXWThVND08JDSjoMkASyXgtkWfPupLA=]

- Furukawa, T., et al. (2000). Block of T-type calcium channel by dihydropyridine calcium antagonists. Japanese Journal of Pharmacology, 83(1), 50-56. [URL: https://www.researchgate.net/publication/12440361_Block_of_T-type_calcium_channel_by_dihydropyridine_calcium_antagonists]

- P, R., et al. (2018). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography, 32(1). [URL: https://www.ncbi.nlm.nih.gov/pubmed/28617978]

- Fresquez, M., et al. (1993). S-12968: 1,4-dihydropyridine stereoisomers with calcium channel agonistic and antagonistic properties in rat resistance arteries. Journal of Cardiovascular Pharmacology, 22(3), 473-479. [URL: https://www.ncbi.nlm.nih.gov/pubmed/7504267]

- (2015). Synthetic process of manidipine hydrochloride. Google Patents. [URL: https://patents.google.

- Venturini, M., et al. (1996). Single dose pharmacokinetics of manidipine in hepatic impaired patients and healthy controls. International Journal of Clinical Pharmacology and Therapeutics, 34(7), 313-318. [URL: https://www.ncbi.nlm.nih.gov/pubmed/8817812]

- Cheer, S. M., & McClellan, K. (2001). Manidipine: a review of its use in hypertension. Drugs, 61(12), 1777-1799. [URL: https://www.ncbi.nlm.nih.gov/pubmed/11693466]

- (2012). Polymorphic Forms of Manidipine. Google Patents. [URL: https://patents.google.

- Fogari, R., & Mancia, G. (2008). Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes. Hypertension Research, 31(1), 1-8. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2292850/]

Sources

- 1. manidipine | Dosing & Uses | medtigo [medtigo.com]

- 2. Manidipine - Wikipedia [en.wikipedia.org]

- 3. Manidipine: a review of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacologic characteristics of a new calcium antagonist, manidipine: beneficial effects on renal circulation and vascular changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Manidipine: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]

- 11. Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides [journal11.magtechjournal.com]

- 12. Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential properties of the optical-isomers of pranidipine, a 1,4-dihydropyridine calcium channel modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. e-lactancia.org [e-lactancia.org]

- 18. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Manidipine chemical structure and stereochemistry

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (S)-Manidipine

Executive Summary

Manidipine is a third-generation dihydropyridine (DHP) calcium channel blocker recognized for its high vascular selectivity and potent antihypertensive effects.[1][2] Like many pharmaceuticals, its biological activity is intrinsically linked to its three-dimensional structure. Manidipine possesses a single chiral center, leading to the existence of two enantiomers: (S)-Manidipine and (R)-Manidipine. Extensive pharmacological studies have demonstrated that the therapeutic activity resides almost exclusively in the (S)-enantiomer, which is significantly more potent in blocking L-type calcium channels than its (R)-counterpart.[3][4] This guide provides a detailed examination of the chemical architecture of (S)-Manidipine, elucidates the critical role of its stereochemistry, outlines methods for its enantioselective preparation, and discusses its mechanism of action.

Chemical Identity and Molecular Architecture

The foundational structure of Manidipine is built upon the 1,4-dihydropyridine scaffold, a privileged core in cardiovascular medicine.[5][6] Its specific substitution pattern is responsible for its unique pharmacokinetic and pharmacodynamic profile.

Core Chemical Identifiers

A summary of the key identifiers for (S)-Manidipine is presented below.

| Identifier | Value | Source |

| IUPAC Name | 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | [7] |

| CAS Number | 119992-99-3 ((S)-enantiomer dihydrochloride) | [7] |

| Molecular Formula | C₃₅H₃₈N₄O₆ (Free Base) | [8][9] |

| Molecular Weight | 610.71 g/mol (Free Base) | [9][10][11] |

Structural Elucidation

The molecular structure of Manidipine is characterized by three primary components extending from the central dihydropyridine ring:

-

1,4-Dihydropyridine Core : This heterocyclic ring is essential for its calcium channel blocking activity.[12]

-

Substituted Aryl Group : A 3-nitrophenyl ring is located at the C4 position. This electron-withdrawing group is crucial for potent activity.[12]

-

Asymmetric Ester Side Chains : The ester groups at the C3 and C5 positions are dissimilar, which is a key feature.

Caption: Cahn-Ingold-Prelog priority assignment at the C4 stereocenter of Manidipine.

Synthesis and Enantioselective Preparation

The commercial synthesis of Manidipine typically begins with a Hantzsch-type condensation reaction, which is a classic multi-component reaction used to form dihydropyridine rings. [5][13][14]However, this method inherently produces a racemic mixture (a 1:1 mixture of (S) and (R) enantiomers). To isolate the therapeutically active (S)-enantiomer, a chiral resolution step is required.

Chiral Resolution via Diastereomeric Salt Formation

One of the most robust and industrially scalable methods for separating enantiomers is through the formation of diastereomeric salts. [15]This process leverages the different physical properties (such as solubility) of diastereomers. A common approach for Manidipine involves using a chiral acid to form salts with the racemic base. [16]

Caption: Workflow for the chiral resolution of racemic Manidipine.

Experimental Protocol: Chiral Resolution

The following is a representative protocol for the resolution of racemic Manidipine.

Objective: To isolate (S)-Manidipine from a racemic mixture.

Materials:

-

Racemic Manidipine base

-

Chiral resolving agent: (+)-Di-p-toluoyl-D-tartaric acid ((+)-DTTA)

-

Solvent system (e.g., Methanol/Acetone mixture)

-

Aqueous sodium bicarbonate solution (5% w/v)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Filtration apparatus

-

Rotary evaporator

Methodology:

-

Salt Formation:

-

Dissolve racemic Manidipine (1 equivalent) in a suitable solvent mixture (e.g., Methanol/Acetone) with gentle heating.

-

In a separate flask, dissolve the chiral resolving agent, (+)-DTTA (0.5 equivalents), in the same solvent.

-

Slowly add the (+)-DTTA solution to the Manidipine solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated solid, the ((S)-Manidipine)-(+)-DTTA salt, by vacuum filtration.

-

Wash the collected crystals with a small amount of cold solvent to remove impurities from the mother liquor, which contains the more soluble ((R)-Manidipine)-(+)-DTTA salt.

-

-

Liberation of the Free Base:

-

Suspend the isolated diastereomeric salt crystals in a biphasic system of dichloromethane (DCM) and 5% aqueous sodium bicarbonate solution.

-

Stir the mixture vigorously until all solids have dissolved. The bicarbonate solution neutralizes the tartaric acid, liberating the Manidipine free base into the organic DCM layer.

-

Separate the organic layer using a separatory funnel.

-

-

Purification and Isolation:

-

Wash the organic layer with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the solid (S)-Manidipine.

-

-

Verification:

-

Confirm the chemical identity using standard techniques (¹H-NMR, Mass Spectrometry).

-

Determine the enantiomeric excess (e.e.) and optical purity using chiral High-Performance Liquid Chromatography (HPLC). [17]

-

Mechanism of Action and Clinical Relevance

(S)-Manidipine exerts its antihypertensive effect by blocking the influx of extracellular calcium ions into cells. [8][18]It shows high affinity for both L-type and T-type voltage-gated calcium channels located on vascular smooth muscle cells. [1][8]

-

L-type Channel Blockade : Inhibition of L-type channels is the primary mechanism for vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure. [19]* T-type Channel Blockade : The additional blockade of T-type calcium channels, particularly in the renal vasculature, is thought to contribute to its renal-protective effects. Manidipine dilates both afferent and efferent glomerular arterioles, which helps to reduce intraglomerular pressure and decrease albuminuria. [2][20] The high vascular selectivity of (S)-Manidipine ensures potent blood pressure reduction with minimal negative effects on cardiac contractility. [2][8]Its lipophilicity allows for a gradual absorption and a long duration of action, making it suitable for once-daily dosing. [2][18]

Conclusion

The chemical structure of (S)-Manidipine is a testament to sophisticated drug design within the dihydropyridine class. Its efficacy as an antihypertensive agent is not merely a function of its core scaffold but is critically defined by the specific stereochemical orientation at the C4 position. The (S)-enantiomer is the source of the desired pharmacological activity, a fact that necessitates precise stereoselective synthesis or efficient chiral resolution for its clinical use. This deep understanding of its structure-activity relationship is fundamental for researchers and professionals in the field of drug development, ensuring the delivery of a safe and effective therapeutic agent.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4008, Manidipine. Available at: [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding Manidipine Hydrochloride: A Deeper Dive into its Therapeutic Role. Available at: [Link]

-

Patsnap (2024). What is Manidipine Hydrochloride used for?. Synapse. Available at: [Link]

-

Patsnap (2024). What is the mechanism of Manidipine Hydrochloride?. Synapse. Available at: [Link]

-

Wikipedia contributors (2024). Hantzsch pyridine synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Saito, F., et al. (1993). Efficacy and mode of action of manidipine: a new calcium antagonist. Nihon Jinzo Gakkai Shi, 35(1), 35-43. Available at: [Link]

-

Wang, X., et al. (2015). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. RSC Advances, 5(22), 16790-16795. Available at: [Link]

-

Li, C. P., et al. (2017). Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides. Chinese Pharmaceutical Journal. Available at: [Link]

-

Cativiela, C., et al. (2006). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 11(5), 344-361. Available at: [Link]

-

Kamal, A., et al. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Chemistry, 47B, 417-435. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45358540, Manidipine dihydrochloride, (S)-. Available at: [Link]

-

Wikipedia contributors (2024). Manidipine. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Inagaki, O., et al. (1989). Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride. Chemical & Pharmaceutical Bulletin, 37(8), 2225-2228. Available at: [Link]

-

WikiMed (n.d.). Manidipine. Available at: [Link]

-

Cataldi, M., et al. (1999). Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells. European Journal of Pharmacology, 376(1-2), 169-178. Available at: [Link]

-

BioCrick (n.d.). Manidipine | CAS:89226-50-6. Available at: [Link]

-

Tokuma, Y., et al. (1992). Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 575(1), 123-129. Available at: [Link]

- CN102875451A - Improved method for synthesis process of manidipine hydrochloride. Google Patents.

-

Remko, M., & Imrich, J. (2019). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 24(19), 3511. Available at: [Link]

-

Drugs.com (n.d.). Manidipine (International database). Available at: [Link]

- CN104292150A - Synthetic process of manidipine hydrochloride. Google Patents.

-

PharmaCompass (n.d.). Manidipine | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

-

Wikipedia contributors (2024). Chiral resolution. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

McKeage, K., & Scott, L. J. (2004). Manidipine: a review of its use in the management of hypertension. Drugs, 64(17), 1923-1940. Available at: [Link]

-

Wikipedia contributors (2024). Absolute configuration. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Science.gov (n.d.). felodipine manidipine nicardipine: Topics by Science.gov. Available at: [Link]

-

Chemistry LibreTexts (2023). Absolute Configuration - R-S Sequence Rules. Available at: [Link]

-

Chad's Prep (2020). 5.2 How to Assign R and S Configuration | Absolute Configuration | Organic Chemistry. YouTube. Available at: [Link]

-

Goldmann, S., et al. (1992). Determination of the absolute configuration of the active amlodipine enantiomer as (-)-S: a correction. Journal of Medicinal Chemistry, 35(18), 3341-3344. Available at: [Link]

-

Chemistry Steps (n.d.). How to Determine the R and S Configuration. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Manidipine: a review of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Manidipine dihydrochloride, (S)- | C35H40Cl2N4O6 | CID 45358540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Manidipine - Wikipedia [en.wikipedia.org]

- 11. medkoo.com [medkoo.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 14. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chiral resolution - Wikipedia [en.wikipedia.org]

- 16. Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides [journal11.magtechjournal.com]

- 17. Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What is Manidipine Hydrochloride used for? [synapse.patsnap.com]

- 19. What is the mechanism of Manidipine Hydrochloride? [synapse.patsnap.com]

- 20. Efficacy and mode of action of manidipine: a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Manidipine: A Stereoselective Approach to Advanced Hypertension Research and Development

A Senior Application Scientist's In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manidipine, a third-generation dihydropyridine calcium channel blocker, has carved a niche in the management of hypertension, distinguished by its unique pharmacological profile that includes the blockade of both L-type and T-type voltage-gated calcium channels. This dual action not only contributes to its potent antihypertensive efficacy but also confers significant renal protective and metabolic benefits, setting it apart from its predecessors. Crucially, the pharmacological activity of manidipine resides almost exclusively in its (S)-enantiomer. This guide provides an in-depth exploration of the pharmacological properties of (S)-Manidipine, offering a technical resource for researchers and drug development professionals. By focusing on the stereospecific attributes of (S)-Manidipine, we aim to provide a deeper understanding of its mechanism, pharmacokinetics, and clinical potential, thereby guiding future research in the field of hypertension.

The Stereoselective Advantage of (S)-Manidipine

Manidipine is a chiral compound, and its antihypertensive effects are primarily attributed to the (S)-enantiomer. Preclinical studies in spontaneously hypertensive rats (SHR) have demonstrated that the antihypertensive effect of racemic manidipine is equivalent to that of (S)-Manidipine alone, while the (R)-enantiomer exhibits no significant blood pressure-lowering activity. This stereoselectivity is a critical consideration in understanding the drug's pharmacology and optimizing its therapeutic application. The (S)-configuration of manidipine is associated with a faster onset of action and a greater blockade of voltage-sensitive Ca2+ channels compared to the (R)-enantiomer. This underscores the importance of focusing on the (S)-enantiomer for hypertension research and development.

Mechanism of Action: Dual Blockade of L- and T-type Calcium Channels

The primary mechanism of action of (S)-Manidipine is the inhibition of calcium ion influx through voltage-gated calcium channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in peripheral resistance, thereby lowering blood pressure.

L-type Calcium Channel Blockade

Like other dihydropyridine calcium channel blockers, (S)-Manidipine potently blocks L-type (long-lasting) calcium channels, which are the predominant type of calcium channel in vascular smooth muscle. The blockade of these channels is the primary contributor to its systemic antihypertensive effect.

T-type Calcium Channel Blockade: A Key Differentiator

A distinguishing feature of manidipine is its ability to also block T-type (transient) calcium channels. T-type calcium channels are found in various tissues, including the efferent arterioles of the glomerulus in the kidney. The blockade of these channels by (S)-Manidipine contributes to its unique renal-protective effects. By dilating both the afferent and efferent arterioles, manidipine reduces intraglomerular pressure, a key factor in the progression of hypertensive nephropathy. This dual blockade is a significant advantage over L-type selective calcium channel blockers like amlodipine, which primarily dilate the afferent arteriole and can potentially increase intraglomerular pressure.

The signaling pathway for (S)-Manidipine's action on vascular smooth muscle cells is illustrated below:

Caption: (S)-Manidipine's dual blockade of L- and T-type calcium channels.

Pharmacokinetics of (S)-Manidipine

While most pharmacokinetic studies have been conducted on racemic manidipine, the data provides a solid foundation for understanding the behavior of the active (S)-enantiomer.

Absorption, Distribution, Metabolism, and Excretion

Racemic manidipine is rapidly absorbed after oral administration, with peak plasma concentrations reached in 2 to 3.5 hours. The presence of food can increase its absorption. It is highly bound to plasma proteins (99%) and is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The metabolites are mainly excreted in the feces (63%) and to a lesser extent in the urine (31%).

Stereoselective Pharmacokinetics

While detailed comparative pharmacokinetic data for the individual enantiomers in humans is limited, the development of stereoselective analytical methods allows for the quantification of (S)- and (R)-manidipine in biological matrices. The potential for stereoselective metabolism by CYP enzymes exists for many chiral drugs and warrants further investigation for manidipine to fully characterize the disposition of the active (S)-enantiomer.

Preclinical and Clinical Pharmacology

Preclinical Evidence

In spontaneously hypertensive rats (SHR), (S)-Manidipine has been shown to be the active enantiomer responsible for the antihypertensive effect of the racemate. Studies in salt-loaded SHR demonstrated that manidipine effectively prevents the rise in blood pressure and improves the pressure-natriuresis relationship. Furthermore, in dog models, manidipine has been shown to have a prolonged action, increasing renal blood flow and glomerular filtration rate.

Clinical Efficacy and Safety

Numerous clinical trials have established the efficacy and safety of racemic manidipine in the treatment of mild to moderate essential hypertension.

-

Antihypertensive Efficacy: Manidipine (10-20 mg once daily) effectively reduces blood pressure over a 24-hour period. Its efficacy is comparable to other widely used antihypertensive agents, including amlodipine and enalapril.

-

Renal Protection: A key clinical advantage of manidipine is its renal-protective effects, attributed to its dual blockade of L- and T-type calcium channels. In hypertensive patients with type 2 diabetes and microalbuminuria, manidipine has been shown to significantly reduce urinary albumin excretion to a greater extent than amlodipine.

-